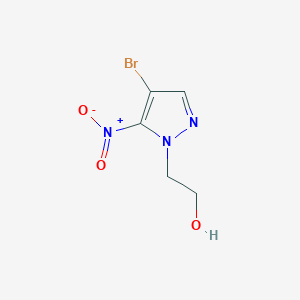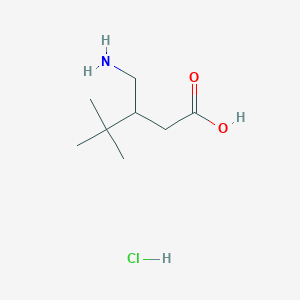
2-Methyl-1-(5-nitro-1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Modification
Research has focused on the synthesis of tetrahydroisoquinoline derivatives due to their potential applications in medicinal chemistry and material science. For instance, the general route to tetrahydroisoquinolines exemplified by the preparation of substituted derivatives involves selective reductions and Sandmeyer-like reactions, showcasing the versatility of these compounds in synthetic organic chemistry (Rey, Vergnani, & Dreiding, 1985). Furthermore, the synthesis of pyrrolo[2,1-a]isoquinolines from tetrahydroisoquinolines through reactions with activated alkynes highlights advanced strategies for constructing complex heterocyclic frameworks (Voskressensky et al., 2010).
Biological Activity
Some derivatives of tetrahydroisoquinolines have shown moderate adrenergic blocking and sympatholytic activities, indicating their potential in developing therapeutic agents (Aghekyan et al., 2017). This showcases the interest in these compounds for pharmacological applications, particularly in the context of cardiovascular diseases.
Chemical Transformations
The transformation of tetrahydroisoquinolines into dihydroisoquinolines through reactions with N-nitroso compounds illustrates the chemical flexibility of these structures, allowing for the generation of a variety of derivatives with potentially different biological activities (Sakane et al., 1974). Additionally, the development of a practical synthesis of fused benzimidazoles from tetrahydroisoquinolines demonstrates the compounds' utility in constructing complex and biologically relevant heterocyclic systems (Nguyen, Ermolenko, & Al‐Mourabit, 2016).
Eigenschaften
IUPAC Name |
2-methyl-1-(5-nitro-3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-13(2,16)9-14-7-6-11-10(8-14)4-3-5-12(11)15(17)18/h3-5,16H,6-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKGVPUQGPQZUBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CCC2=C(C1)C=CC=C2[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol dihydrochloride](/img/structure/B1378724.png)
![1-[2-amino-3-(4-methylbenzoyl)-4H,5H,6H-thieno[2,3-c]pyrrol-5-yl]ethan-1-one](/img/structure/B1378726.png)
![tert-butyl N-{2-[(piperidin-2-ylmethyl)carbamoyl]ethyl}carbamate](/img/structure/B1378727.png)



![ethyl 1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate](/img/structure/B1378733.png)


amine hydrochloride](/img/structure/B1378739.png)
